

Technical Guide: Stability and Storage of D-Sorbitol-13C-2

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Compound of Interest

Compound Name: *D-Sorbitol-13C-2*

Cat. No.: *B12411997*

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This guide provides comprehensive technical information and recommendations for the stability and storage of **D-Sorbitol-13C-2**, intended for researchers, scientists, and professionals in drug development.

Introduction

D-Sorbitol-13C-2 is a stable, isotopically labeled form of D-Sorbitol, a six-carbon sugar alcohol. It serves as an important internal standard in metabolic research and clinical mass spectrometry. Understanding its stability and optimal storage conditions is critical to ensure its chemical integrity and the accuracy of experimental results. This document outlines the stability profile of **D-Sorbitol-13C-2**, recommended storage and handling procedures, and detailed protocols for stability assessment. While **D-Sorbitol-13C-2** is a stable isotope-labeled compound and not radioactive, its stability profile is comparable to that of unlabeled D-Sorbitol.

Physicochemical Properties and Stability

D-Sorbitol is a white, odorless, crystalline powder with a sweet taste. It is highly soluble in water and hygroscopic, meaning it readily absorbs moisture from the atmosphere.^{[1][2]} The stability of **D-Sorbitol-13C-2** is influenced by several environmental factors, primarily temperature, humidity, and light.

Hygroscopicity: The hygroscopic nature of sorbitol is a critical factor in its stability.[1][2] Absorption of moisture can lead to physical changes, such as caking, and may potentially facilitate chemical degradation over time. Therefore, protection from moisture is paramount during storage and handling.

Thermal Stability: D-Sorbitol is thermally stable at ambient temperatures. Studies have shown that thermal degradation of D-Sorbitol begins at temperatures around 200°C.[3] The primary thermal decomposition process is dehydration, which can lead to the formation of anhydrosorbitols like isosorbide.[4]

Photostability: While specific photostability studies on **D-Sorbitol-13C-2** are not readily available, it is good practice to protect it from prolonged exposure to light, as is recommended for many organic compounds.

Recommended Storage and Handling

To maintain the integrity of **D-Sorbitol-13C-2**, the following storage and handling guidelines are recommended:

- Solid Form:
 - Temperature: Store in a cool, dry place. Room temperature (20°C to 25°C) is generally acceptable for the solid material.[2]
 - Humidity: Keep in a tightly sealed container to protect from moisture due to its hygroscopic nature.[2] Storage in a desiccator or with a desiccant is recommended.
 - Light: Store in a light-resistant container.
- Solution Form:
 - Temperature: For short-term storage (up to 1 month), solutions can be stored at -20°C. For long-term storage (up to 6 months), it is recommended to store solutions at -80°C.
 - Container: Use tightly sealed vials to prevent solvent evaporation and contamination.

Handling:

- Handle in a well-ventilated area.
- Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
- Avoid generating dust when handling the solid material.
- After handling, always wash hands thoroughly.

Stability Data

The following table summarizes the recommended conditions for stability testing of **D-Sorbitol-13C-2**, based on the International Council for Harmonisation (ICH) Q1A guidelines for new drug substances.^{[5][6]} These conditions can also serve as a guide for storage. The stability of **D-Sorbitol-13C-2** is expected to be comparable to that of unlabeled D-Sorbitol.

Study Type	Storage Condition	Minimum Time Period	Testing Frequency
Long-term	25°C ± 2°C / 60% RH ± 5% RH	12 months	Every 3 months for the first year, every 6 months for the second year, and annually thereafter.
Intermediate	30°C ± 2°C / 65% RH ± 5% RH	6 months	0, 3, and 6 months.
Accelerated	40°C ± 2°C / 75% RH ± 5% RH	6 months	0, 3, and 6 months.

Experimental Protocols

The following protocols are based on the ICH Q1A (R2) guidelines and are designed to assess the stability of **D-Sorbitol-13C-2**.^{[5][6]}

Stability Study Design

- Batches: At least three primary batches of **D-Sorbitol-13C-2** should be included in the stability study.^[5]

- **Container Closure System:** The product should be stored in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.[5]
- **Test Parameters:** The testing should include parameters that are susceptible to change during storage and could affect the quality, such as appearance, assay, and degradation products.
- **Analytical Methods:** Validated stability-indicating analytical procedures must be used. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)) is a common and effective method for the assay of sorbitol and its degradation products.[7][8]

Analytical Procedure: Stability-Indicating HPLC Method

- **Objective:** To quantify the amount of **D-Sorbitol-13C-2** and detect any degradation products.
- **Instrumentation:** HPLC system with a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).
- **Column:** A column suitable for sugar alcohol separation, such as an amino-based or ion-exchange column.
- **Mobile Phase:** A mixture of acetonitrile and water is commonly used. The exact ratio should be optimized for the specific column and system.
- **Flow Rate:** Typically 1.0 - 2.0 mL/min.
- **Temperature:** Column and detector temperature should be controlled to ensure reproducibility.
- **Standard Preparation:** Prepare a standard solution of **D-Sorbitol-13C-2** of known concentration in the mobile phase or water.
- **Sample Preparation:** Accurately weigh and dissolve the **D-Sorbitol-13C-2** sample in the mobile phase or water to a known concentration.
- **Procedure:**

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solution multiple times to check for system suitability (e.g., retention time, peak area, and tailing factor).
- Inject the sample solutions.
- Identify and quantify the **D-Sorbitol-13C-2** peak based on the retention time and peak area of the standard.
- Examine the chromatogram for any additional peaks that may indicate degradation products.

Visualizations

Logical Workflow for Stability Assessment

The following diagram illustrates the logical workflow for conducting a comprehensive stability assessment of **D-Sorbitol-13C-2**.

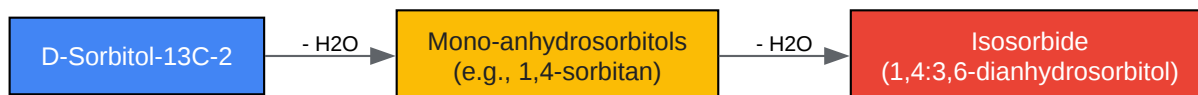


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Caption: Workflow for **D-Sorbitol-13C-2** stability assessment.

Potential Degradation Pathway

Under conditions of significant thermal stress (above 200°C), the primary degradation pathway for D-Sorbitol is dehydration to form anhydro-derivatives. The most common of these is the di-anhydro-sorbitol, isosorbide. While not expected under recommended storage conditions, this pathway is important for understanding the compound's intrinsic stability.



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Caption: Thermal degradation pathway of D-Sorbitol.

Conclusion

D-Sorbitol-13C-2 is a stable compound when stored and handled under the recommended conditions. Its hygroscopic nature necessitates careful protection from moisture. The provided stability testing protocols, based on ICH guidelines, offer a robust framework for assessing its long-term stability. By adhering to these guidelines, researchers and scientists can ensure the quality and reliability of **D-Sorbitol-13C-2** in their applications.

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